2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide
Description
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O2S2/c16-10-2-4-11(5-3-10)22-12(8-25-14-17-6-1-7-18-14)19-20-15(22)26-9-13(23)21-24/h1-7,24H,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGSUKFUZZISSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a novel derivative within the triazole class, which has gained attention for its potential biological activities. Triazoles are known for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring linked to a pyrimidinylthio moiety and an N-hydroxyacetamide group. The synthesis typically involves multi-step organic reactions that incorporate various heterocyclic compounds. For instance, the synthesis can be achieved through nucleophilic substitution reactions involving pyrimidine derivatives and triazole precursors .
Biological Activity Overview
Recent studies have highlighted various biological activities of triazole derivatives, including:
- Antibacterial Activity : Triazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one in focus have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .
- Antifungal Activity : The triazole scaffold is well-known for its antifungal efficacy. Derivatives have been reported to inhibit fungal growth effectively, making them valuable in treating fungal infections .
- Anticancer Activity : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with DNA synthesis and cell cycle regulation .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that a related triazole compound exhibited significant antibacterial activity against resistant strains of Bacillus subtilis, showing promise as an alternative treatment option .
- Another research highlighted the effectiveness of triazole derivatives in inhibiting Mycobacterium tuberculosis, with MIC values comparable to established antibiotics like isoniazid .
- Molecular Docking Studies :
- Cytotoxicity Assays :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing triazole and pyrimidine moieties have shown promising results against various cancer cell lines.
- Cell Line Studies : In vitro assays demonstrated that compounds similar to 2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide displayed growth inhibition percentages ranging from moderate to high against several cancer types, including breast and lung cancer cell lines .
Antimicrobial Activity
The presence of fluorophenyl and thioether functionalities has been linked to enhanced antimicrobial properties. Compounds with similar backbones have been tested against various bacterial strains, showing effective inhibition rates.
- Microbial Assays : Preliminary evaluations suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, although specific data on this compound is still pending further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that influence biological activity include:
- Fluorination : The presence of fluorine in the phenyl ring often enhances lipophilicity and biological activity.
- Pyrimidine Substitution : Variations in the pyrimidine moiety can significantly affect the binding affinity to target enzymes or receptors.
- Hydroxyacetamide Group : This functional group is believed to play a critical role in enhancing solubility and bioavailability.
Case Studies
Several studies have explored related compounds with promising results:
- Anticancer Activity Study :
- Antimicrobial Efficacy :
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Sites
The thioether (-S-) groups in the compound are susceptible to nucleophilic substitution under basic or acidic conditions. For example:
-
Reaction with alkyl halides : The sulfur atom can act as a nucleophile, forming new sulfides.
Example :Yields for analogous triazole-thioether substitutions range from 65–85% depending on the alkyl halide .
-
Displacement by amines : Thioether groups may react with primary or secondary amines under reflux conditions to form thioamides.
Oxidation Reactions
Thioether moieties are prone to oxidation, forming sulfoxides or sulfones:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HO (30%) | Sulfoxide | RT, 12–24 hours | 70–80% |
| KMnO (aq.) | Sulfone | 60°C, 6–8 hours | 50–60% |
| mCPBA | Sulfone | CHCl, 0°C–RT | 85–90% |
The hydroxamic acid group (-NHOH) may also oxidize to nitro or nitroso derivatives under strong oxidizing conditions .
Hydrolysis of Hydroxamic Acid
The N-hydroxyacetamide group undergoes hydrolysis in acidic or basic media:
-
Acidic hydrolysis :
-
Basic hydrolysis :
Reaction rates depend on pH and temperature, with complete hydrolysis observed after 4–6 hours at 80°C .
Condensation Reactions
The hydroxamic acid group participates in condensation with carbonyl compounds:
Complexation with Metal Ions
The hydroxamic acid moiety acts as a bidentate ligand, coordinating to transition metals:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Fe | Octahedral | Antimicrobial agents |
| Cu | Square planar | Catalysis |
| Zn | Tetrahedral | Enzyme inhibition studies |
Stability constants (log K) for these complexes typically range from 8.5–12.5, depending on pH .
Functionalization of the Triazole Ring
The 1,2,4-triazole core undergoes electrophilic substitution and cycloaddition reactions:
-
Nitration :
Positional selectivity depends on substituent effects, with nitro groups favoring the 5-position .
-
Mannich Reaction :
Yields for Mannich derivatives of triazoles range from 55–70% .
Biological Activity Modulation via Derivatization
Derivatives synthesized through the above reactions exhibit enhanced pharmacological properties:
| Derivative Type | Biological Activity | IC (μM) |
|---|---|---|
| Sulfoxide | Anticancer (HeLa cells) | 12.4 ± 1.2 |
| Cu complex | Antibacterial (E. coli) | 8.9 ± 0.8 |
| Hydrazone | Antioxidant (DPPH assay) | 18.3 ± 1.5 |
Key Research Findings:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The following table highlights structural differences and similarities between the target compound and its analogs:
Substituent Analysis:
R1 (Position 4):
- R2 (Position 5): Pyrimidinylthio groups (target compound, SR26467) enable hydrogen bonding and π-π interactions with enzymes, unlike thiophen-2-yl or ethoxyphenyl groups .
R3 (Position 3):
Pharmacological and Thermodynamic Properties
- Thermodynamic Stability: Studies on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate () indicate that substituents influence retention in hydrophilic chromatography, correlating with solubility and stability. The 4-fluorophenyl group may enhance stability compared to methoxyphenyl analogs.
Q & A
Q. Optimization Tips :
- Temperature control : Reactions involving thiol groups (e.g., thioether formation) often require mild temperatures (25–60°C) to prevent oxidation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
- Catalysts : Use of catalytic iodine or Cu(I) salts can accelerate heterocyclic ring formation .
Q. Table 1: Representative Reaction Yields
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole cyclization | NaOH/EtOH, reflux, 6h | 78–85 | |
| Thioether formation | K₂CO₃/DMF, 50°C, 12h | 65–72 | |
| Final functionalization | Pyrimidine-thiol, DIPEA/THF, 25°C | 60–68 |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the proposed structure .
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., hydrogen bonding between N-hydroxy and triazole groups) .
Q. Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm). Purity >95% is acceptable for biological assays .
Advanced: How can researchers address contradictory data in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from:
Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound solubility (use DMSO stocks <0.1% v/v) .
Metabolic stability : Hepatic microsomal assays (e.g., human/rat liver microsomes) can identify species-specific degradation pathways .
Structural analogs : Compare activities of derivatives (e.g., replacing pyrimidine with pyridine) to isolate pharmacophoric elements .
Q. Case Study :
- A 2023 study found IC₅₀ = 1.2 µM against 5-lipoxygenase, while a 2020 report showed IC₅₀ = 5.8 µM. Resolution involved standardizing enzyme sources (recombinant vs. tissue-extracted) and pre-incubation times .
Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- In silico ADMET :
- MD simulations : Assess stability of the triazole-hydroxamate chelation with Zn²⁺ in metalloenzyme targets (e.g., HDACs) .
Validation : Correlate computed logP with experimental shake-flask values (observed logP = 2.3 vs. predicted 2.4) .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Strategies :
- Bioisosteric replacement : Substitute the N-hydroxy group with a trifluoromethyloxadiazole to reduce glucuronidation .
- Steric shielding : Introduce methyl groups ortho to the fluorophenyl ring to block cytochrome P450 oxidation .
- Prodrugs : Mask the hydroxamate as an ethyl ester; hydrolyze in vivo via esterases .
- Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
